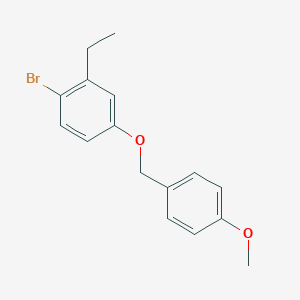
1-Bromo-2-ethyl-4-((4-methoxybenzyl)oxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-ethyl-4-((4-methoxybenzyl)oxy)benzene is an organic compound with the molecular formula C16H17BrO2. It is a derivative of benzene, featuring a bromine atom, an ethyl group, and a methoxybenzyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-ethyl-4-((4-methoxybenzyl)oxy)benzene can be synthesized through a multi-step process involving several key reactions:
Ethylation: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride (C2H5Cl) and aluminum chloride (AlCl3) as a catalyst.
Methoxybenzylation: The methoxybenzyl group can be attached through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-ethyl-4-((4-methoxybenzyl)oxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amines, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-((4-methoxybenzyl)oxy)acetophenone.
Reduction: Formation of 2-ethyl-4-((4-methoxybenzyl)oxy)benzene.
Substitution: Formation of 2-ethyl-4-((4-methoxybenzyl)oxy)phenol or corresponding amines/thiols.
Aplicaciones Científicas De Investigación
1-Bromo-2-ethyl-4-((4-methoxybenzyl)oxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-ethyl-4-((4-methoxybenzyl)oxy)benzene involves its interaction with various molecular targets. The bromine atom and methoxybenzyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-ethylbenzene: Lacks the methoxybenzyl group, making it less reactive in certain substitution reactions.
1-Bromo-2-ethylbenzene: Similar structure but without the methoxybenzyl group, leading to different reactivity and applications.
1-Bromo-4-methoxybenzene: Contains a methoxy group but lacks the ethyl group, affecting its chemical behavior.
Propiedades
Fórmula molecular |
C16H17BrO2 |
|---|---|
Peso molecular |
321.21 g/mol |
Nombre IUPAC |
1-bromo-2-ethyl-4-[(4-methoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C16H17BrO2/c1-3-13-10-15(8-9-16(13)17)19-11-12-4-6-14(18-2)7-5-12/h4-10H,3,11H2,1-2H3 |
Clave InChI |
VRSQXZYIEWTXRY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)OCC2=CC=C(C=C2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


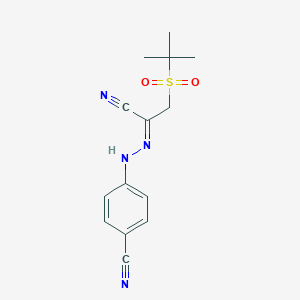
![7-Bromo-5-(4-chlorobenzyl)-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13057240.png)
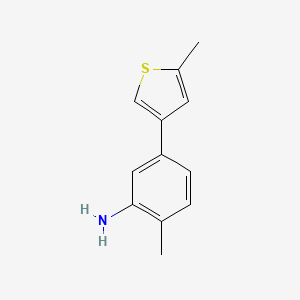
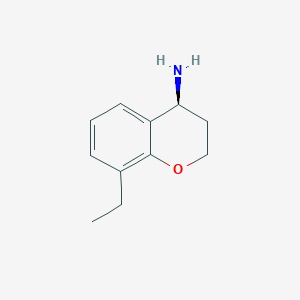
![2,4-dichloro-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B13057251.png)
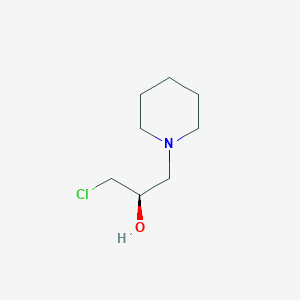
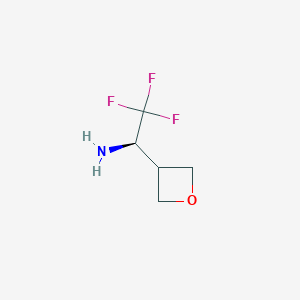
![1,7-Diazaspiro[4.5]decane, 7-methyl-](/img/structure/B13057259.png)
![7-Methyl-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B13057261.png)
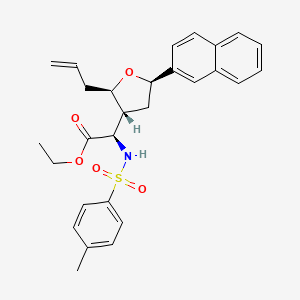
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-chlorobenzoate](/img/structure/B13057288.png)
![Ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate](/img/structure/B13057298.png)
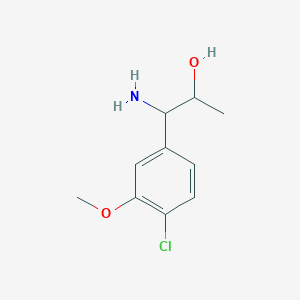
![3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13057315.png)
